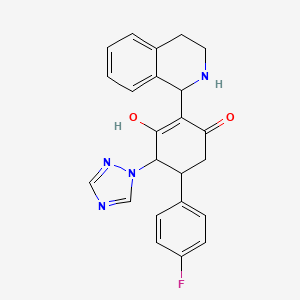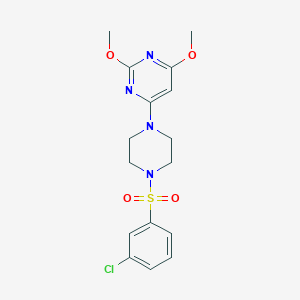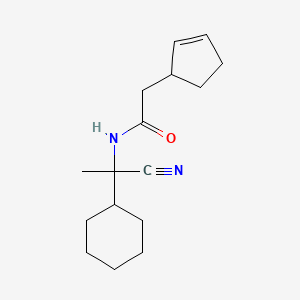![molecular formula C6H4BrNOS B2410182 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one CAS No. 957345-85-6](/img/structure/B2410182.png)
2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one
概要
説明
“2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one” is a chemical compound that is used in the synthesis of conjugated D–π–A copolymers . These copolymers are used to develop better photovoltaic polymers based on the TPD moiety .
Synthesis Analysis
The synthesis of “2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one” involves bromination reactions . For instance, NBS (N-Bromosuccinimide) is added in small portions to a chloroform solution of the compound, then AcOH (Acetic Acid) is added dropwise . The reaction mixture is stirred at room temperature until the initial compound disappears .Molecular Structure Analysis
The molecular formula of “2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one” is C10H10BrNO2S . Its average mass is 288.16 Da .Chemical Reactions Analysis
The chemical reactions involving “2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one” include the Stille polymerization of the brominated compound and stannylated simple thiophene . This reaction gives a promising polymer showing well-ordered inter-chain orientation in the BHJ active layer .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Pyrroles and Polymers : 2-Bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one is utilized in the synthesis of pyrroles and polymers. For example, Torosyan et al. (2019) demonstrated the synthesis of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, leading to the formation of dark blue polymers when treated with N-bromosuccinimide (Torosyan et al., 2019).
Synthesis of Quinolinone Derivatives : Wang et al. (2014) reported the efficient synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-one and thieno[2,3-c]quinolin-4(5H)-one derivatives, useful in various chemical applications (Wang et al., 2014).
Biological Activities
- Antibacterial and Antifungal Properties : Abdel‐Wadood et al. (2014) explored the synthesis of compounds from 2-Bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one, revealing significant antibacterial activity against both gram-positive and gram-negative bacteria and notable antifungal properties (Abdel‐Wadood et al., 2014).
Material Science
Electropolymerization for Electronic Applications : Çakal et al. (2020) synthesized monomers for electropolymerization, demonstrating potential applications in electronic materials (Çakal et al., 2020).
Organic Photovoltaic Cells : Kim et al. (2015) utilized a derivative in the development of high-performance organic photovoltaic cells, achieving a power conversion efficiency exceeding 9% (Kim et al., 2015).
作用機序
Target of Action
Similar compounds have been used in the synthesis of organic photocatalysts and conjugated polymers , suggesting that they may interact with various chemical structures during these processes.
Mode of Action
Similar compounds have been used as photocatalysts in the polymerization of various monomers under uv irradiation . This suggests that 2-Bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one may interact with its targets through photochemical reactions.
Biochemical Pathways
Similar compounds have been used in the synthesis of polymers, indicating that they may play a role in polymerization pathways .
Result of Action
Similar compounds have been used in the synthesis of polymers with controlled molecular weights and low polydispersity indexes , suggesting that they may have a significant impact on the properties of these materials.
Action Environment
Similar compounds have been used in reactions under uv irradiation , suggesting that light conditions may play a role in their activity.
特性
IUPAC Name |
2-bromo-4,5-dihydrothieno[2,3-c]pyrrol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNOS/c7-4-1-3-2-8-6(9)5(3)10-4/h1H,2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOODSONLYUOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one | |
CAS RN |
957345-85-6 | |
| Record name | 2-bromo-4H,5H,6H-thieno[2,3-c]pyrrol-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410099.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2410102.png)
![N-(2-fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2410103.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2410106.png)

![4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride](/img/structure/B2410109.png)
![tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2410111.png)

![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2410119.png)


![2-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2410122.png)